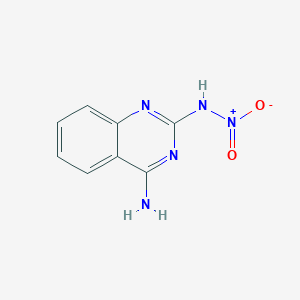

N2-Nitroquinazoline-2,4-diamine

Description

Properties

IUPAC Name |

N-(4-aminoquinazolin-2-yl)nitramide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-7-5-3-1-2-4-6(5)10-8(11-7)12-13(14)15/h1-4H,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJNLOHDRIURIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)N[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Nitroquinazoline-2,4-diamine typically involves the reaction of 2,4-dichloroquinazoline with nitro-substituted amines under specific conditions. For instance, one method involves the reaction of 2-chloro-5-nitrobenzonitrile with guanidine hydrochloride in N,N-dimethylformamide at 140°C for 24 hours . The reaction mixture is then extracted with ethyl acetate to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N2-Nitroquinazoline-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium methoxide in methanol are used for nucleophilic substitution reactions.

Major Products:

Reduction of Nitro Group: Produces N2-aminoquinazoline-2,4-diamine.

Substitution Reactions: Depending on the substituent, various derivatives of quinazoline-2,4-diamine can be synthesized.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2-Nitroquinazoline-2,4-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain bacterial strains by interfering with their cellular processes. The nitro group plays a crucial role in its biological activity, potentially through the generation of reactive intermediates that disrupt bacterial cell function .

Comparison with Similar Compounds

Antibacterial Activity

- The benzyl group at N4 enhances lipophilicity, improving membrane penetration, while the isopropyl group at N2 optimizes steric interactions with bacterial targets .

Cholinesterase Inhibition

Kinase Inhibition

- N2-Hexyl-N4-(1-methylpiperidin-4-yl) derivatives (C₂₃H₃₆N₆O₂) show binding to kinase ATP pockets, as evidenced by crystallographic data (PDB: 7KZ). The hexyl chain at N2 facilitates hydrophobic interactions, while the piperidinyl group at N4 contributes to solubility .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : N4-Benzyl analogs (e.g., C₁₈H₂₁N₄) exhibit higher logP values (~3.5) compared to hydrophilic derivatives like N2-Phenylquinazoline-2,4-diamine hydrochloride (logP ~1.2), impacting blood-brain barrier penetration .

- Stability: Electron-withdrawing groups (e.g., -NO₂, -CF₃) may reduce metabolic degradation, extending half-life in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-Nitroquinazoline-2,4-diamine, and how can impurities be minimized during synthesis?

- Methodology : Multi-step condensation reactions are commonly employed. For example, derivatives like 6-nitroquinazoline-2,4(1H,3H)-dione are synthesized via cyclization of nitro-substituted precursors under reflux conditions with HCl . To minimize impurities (e.g., unreacted intermediates), use high-purity reagents, optimize reaction times, and employ purification techniques like column chromatography or recrystallization. Analytical validation via HPLC (≥98% purity) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodology : Use ¹H/¹³C NMR to confirm the quinazoline backbone and nitro group positioning. IR spectroscopy identifies NH stretches (~3300 cm⁻¹) and nitro vibrations (~1520 cm⁻¹). UV-Vis spectra (e.g., λmax ~270–300 nm) correlate with π→π* transitions in aromatic systems . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ for C₈H₇N₅O₂: theoretical m/z 229.06) .

Q. How are preliminary biological activities (e.g., antimicrobial, antitumor) screened for this compound?

- Methodology : Perform in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Enzyme inhibition : Fluorescence-based assays (e.g., p97 ATPase inhibition for DBeq analogs) .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro group position, alkyl/aryl side chains) influence the structure-activity relationship (SAR) of this compound derivatives?

- Methodology : Compare analogs like N4-(1-methylpiperidin-4-yl)-N2-hexyl-6,7-dimethoxyquinazoline-2,4-diamine . Key findings:

- Nitro at N2 : Enhances electron-withdrawing effects, improving DNA intercalation or enzyme binding .

- Aryl substitutions : Increase lipophilicity, enhancing cell membrane permeability (logP optimization) .

- Data-driven approach : Use QSAR models to predict bioactivity based on substituent descriptors (e.g., Hammett σ values) .

Q. What computational strategies are used to predict target binding modes and optimize pharmacokinetics?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate interactions with targets like dihydrofolate reductase (DHFR) or p97 .

- ADMET prediction : Tools like SwissADME assess bioavailability (%F >30), CYP450 inhibition risks, and BBB permeability .

- Case study : N2-(4-fluorophenyl)-6,7-dimethoxyquinazoline-2,4-diamine showed improved malaria inhibition (pEC₅₀ = 7.3870) via fluorophenyl-π stacking in the DHFR active site .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?

- Methodology :

- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .

- Validate purity : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .

- Meta-analysis : Compare datasets using platforms like Chemotion ELN to identify outliers .

Q. What strategies improve reproducibility in synthesizing and characterizing this compound derivatives?

- Methodology :

- Detailed protocols : Publish step-by-step synthesis with reaction monitoring (TLC/RF values) .

- Open data : Share NMR/HRMS spectra in repositories like RADAR4Chem for cross-validation .

- Collaborative validation : Multi-lab synthesis trials to confirm yield and activity consistency .

Q. How is this compound integrated into drug discovery pipelines, particularly in lead optimization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.